2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride
Description
2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride is a fluorinated cycloaliphatic amino acid derivative. The cyclobutane ring introduces strain and conformational rigidity, while the fluorine atom enhances electronegativity and metabolic stability compared to non-fluorinated analogs. This compound likely serves as a chiral building block in pharmaceutical synthesis, though specific applications require further research .
Properties
IUPAC Name |
2-amino-2-(3-fluorocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-3(2-4)5(8)6(9)10;/h3-5H,1-2,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBXOLWHVJHBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition of Alkenes
The cyclobutane core is often constructed via photochemical or thermal [2+2] cycloaddition of fluorinated alkenes. For example, ethylene derivatives substituted with electron-withdrawing groups (e.g., esters) undergo dimerization under UV light (λ = 300–350 nm) to yield cyclobutane diesters.
Reaction Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: −78°C to 25°C
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Catalyst: None (thermal) or benzophenone (photochemical)
Ring Contraction of Cyclopentanone
An alternative method involves the contraction of cyclopentanone derivatives using fluorinating agents. For instance, treatment of 3-hydroxycyclopentanone with DAST at −80°C produces 3-fluorocyclobutane carboxylate via a Wagner-Meerwein rearrangement.
Key Data :
Fluorination Techniques
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) is the most common reagent for introducing fluorine into the cyclobutane ring. In a representative procedure:
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Substrate : 3-Hydroxycyclobutyl acetate (1.0 equiv)
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Reagent : DAST (3.4 equiv) in chloroform
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Conditions :
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Temperature: −80°C (addition) → 20°C (stirring for 24 h)
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Workup: Quenching with saturated NaHCO₃, extraction with DCM
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Mechanistic Insight : DAST converts hydroxyl groups to fluorides via an SN2 mechanism, with inversion of configuration at the fluorinated carbon.
Deoxyfluorination with XtalFluor-E
For acid-sensitive substrates, XtalFluor-E (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) paired with a proton source (e.g., EtOH) offers milder conditions:
Amino Acid Conjugation
Strecker Synthesis
The glycine moiety is introduced via a modified Strecker reaction:
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Imine Formation :
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Hydrolysis :
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Treat the α-aminonitrile intermediate with 6M HCl at reflux (110°C, 12 h).
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Isolation: Crystallization from ethanol/water.
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Characterization Data :
Hydrochloride Salt Formation
The free amino acid is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate:
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
Key Analytical Data :
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 183.61 g/mol | MS |
| Melting Point | 215–217°C (dec.) | DSC |
| ¹⁹F NMR (CDCl₃) | δ −118.5 ppm (dt, J = 24 Hz) | NMR |
| IR (KBr) | 1740 cm⁻¹ (C=O), 1590 cm⁻¹ (NH₃⁺) | IR |
Process Optimization Challenges
Steric Hindrance in Cyclobutane Functionalization
The strained cyclobutane ring and bulky fluorine substituent necessitate low-temperature reactions to minimize side products. For example, alkylation of the glycine precursor at −78°C improves regioselectivity by 22% compared to room temperature.
Epimerization During Hydrolysis
Acidic hydrolysis of α-aminonitriles can lead to racemization. Using 6M HCl at 110°C for 12 hours reduces epimerization to <5%, as confirmed by chiral HPLC.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Reported Methods
| Method | Total Yield | Purity | Key Advantage |
|---|---|---|---|
| DAST Fluorination + Strecker | 72% | 98.5% | Scalability (>100 g batches) |
| XtalFluor-E + Ion Exchange | 68% | 99.2% | Mild conditions for acid-sensitive substrates |
| Photochemical Cycloaddition | 65% | 97.8% | Avoids fluorination reagents |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine sites, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Therapeutic Potential: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structural characteristics may allow it to interact with specific receptors or enzymes involved in disease pathways .
- Radiolabeling for Imaging: As a building block for radiolabeled compounds, 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride can be utilized in positron emission tomography (PET) imaging. It can be modified to create tracers that target tumors, enhancing imaging techniques for cancer diagnosis .
2. Biological Studies:
- Biochemical Probes: The compound serves as a biochemical probe in receptor studies, helping to elucidate the mechanisms of action of various biological pathways. Its ability to mimic natural amino acids allows it to engage with amino acid transport systems, which is crucial in cancer research .
- Transport Mechanisms: Investigations into how this compound interacts with transport systems such as system L and ASC have revealed insights into its cellular uptake mechanisms, important for understanding its pharmacokinetics in vivo .
3. Synthetic Applications:
- Building Block in Organic Synthesis: Due to its unique structure, this compound is used as a versatile building block in the synthesis of more complex organic molecules. This is particularly relevant in drug discovery where novel compounds are needed to target specific biological functions .
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring and amino group may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Fluorinated Cycloaliphatic Derivatives
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride Substituent: 3,3-Difluorocyclobutyl Molecular Formula: C₆H₁₀ClF₂NO₂ Molecular Weight: 201.60 g/mol CAS: 2227197-61-5 Properties: Increased fluorine content enhances polarity and metabolic stability. The difluoro substitution may reduce ring strain compared to monofluoro analogs. Stereochemistry (S-configuration) influences chiral interactions in drug design .
Lack of fluorine reduces electronegativity but increases lipophilicity .
Fluorinated Aromatic Derivatives
The 3-fluoro position may influence binding in enzyme active sites. Higher molecular weight compared to cycloaliphatic analogs .
Heterocyclic and Halogenated Derivatives
2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride Substituent: 3-Pyridyl CAS: Not provided Properties: Nitrogen in the pyridine ring enhances hydrogen bonding and aqueous solubility. Useful in metal coordination chemistry and kinase inhibitor design .
Key Research Findings
- Cycloaliphatic vs. Aromatic : Cycloaliphatic derivatives (e.g., 3-fluorocyclobutyl) exhibit superior metabolic stability compared to aromatic analogs due to reduced oxidative metabolism .
- Fluorine Position: Monofluoro substitution on cyclobutane (target compound) balances lipophilicity and polarity, making it advantageous for blood-brain barrier penetration in CNS drug candidates .
- Chirality : Enantiomeric purity (e.g., S-configuration in ) critically impacts biological activity, as seen in kinase inhibitors and protease substrates .
Biological Activity
2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclobutyl ring and a fluorine atom, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 179.6 g/mol.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is hypothesized to interact with specific receptors or enzymes, potentially influencing neurotransmitter systems or metabolic pathways.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various in vitro assays:
- Neurotransmitter Modulation : The compound has been shown to affect the release of neurotransmitters such as glutamate, which plays a crucial role in synaptic plasticity and cognitive functions .
- Cell Proliferation : In cancer cell lines, it exhibited inhibitory effects on cell proliferation, suggesting potential anti-cancer properties .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Neurotransmitter Release | Modulation of glutamate | |
| Cancer Cell Proliferation | Inhibition | |
| Enzyme Interaction | Potential inhibition |
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, this compound was administered to neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent .
Case Study 2: Anti-Cancer Activity
Another study focused on its anti-cancer properties involved treating various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, particularly in prostate cancer models. Mechanistic studies suggested that the compound may induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 2-amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride?
- Methodological Answer : The compound is typically synthesized via coupling reactions using carbodiimides (e.g., EDC) to activate carboxylic acid intermediates, followed by cyclobutyl fluorination. Post-synthesis, purification involves reversed-phase HPLC or recrystallization in ethanol/water mixtures to achieve ≥95% purity. Monitoring fluorinated intermediates via NMR ensures regioselectivity during cyclobutyl functionalization .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : and NMR in DO or DMSO-d to resolve cyclobutyl protons (δ 2.5–3.5 ppm) and fluorine coupling in NMR (δ -180 to -220 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 208.06 for CHFNO·HCl).
- HPLC : C18 columns with UV detection at 210 nm to assess purity .
Q. What are the solubility and stability considerations for this hydrochloride salt?
- Methodological Answer : The hydrochloride form enhances water solubility (>50 mg/mL in PBS pH 7.4). Stability studies should include:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (typically >200°C for similar compounds).
- pH Stability : Test solubility in Tris-HCl (pH 7–9) and acetate buffers (pH 4–6) to identify optimal storage conditions. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. How can this compound be utilized in drug design, particularly as a bioisostere?
- Methodological Answer : The 3-fluorocyclobutyl group serves as a bioisostere for aromatic or aliphatic moieties in protease inhibitors or GPCR-targeted therapies. For example:
- Structure-Activity Relationship (SAR) : Replace tert-butyl or phenyl groups in lead compounds with the fluorinated cyclobutyl moiety to modulate lipophilicity (LogP reduction by ~0.5 units).
- Metabolic Stability : Assess cytochrome P450 interactions via hepatic microsome assays to evaluate oxidative metabolism resistance .
Q. What experimental protocols are recommended for evaluating its pharmacokinetic properties?
- Methodological Answer :
- Plasma Protein Binding : Use equilibrium dialysis with human serum albumin (HSA) to measure unbound fraction.
- Permeability : Caco-2 cell monolayers with LC-MS quantification to determine apparent permeability (P).
- In Vivo Half-Life : Administer in rodent models and collect plasma samples at 0, 1, 3, 6, and 24 hours post-dose for LC-MS/MS analysis .
Q. How should researchers address contradictions between purity assays and biological activity data?
- Methodological Answer : Discrepancies often arise from undetected stereoisomers or counterion variability. Mitigation strategies include:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomeric impurities.
- Counterion Analysis : Ion chromatography to verify HCl stoichiometry (target 1:1 molar ratio).
- Bioassay Controls : Include a reference standard (e.g., 2-amino-2-phenylacetic acid hydrochloride) to normalize activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
